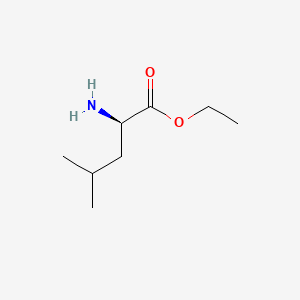
2-Fluoro-4-dimethylaminoazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-dimethylaminoazobenzene is a synthetic organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by their azo group (-N=N-) linking two aromatic rings. This compound is particularly notable for its applications in scientific research, especially in the fields of chemistry and biology. It is also known for its potential carcinogenic properties, which have been the subject of various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-dimethylaminoazobenzene typically involves the diazotization of 2-fluoroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bond.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to maintain product purity and yield. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted azobenzenes depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-dimethylaminoazobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in studying reaction mechanisms.
Biology: Employed in studies related to carcinogenesis due to its potential carcinogenic properties.
Medicine: Investigated for its effects on cellular processes and potential therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-dimethylaminoazobenzene involves its interaction with cellular components, leading to alterations in cellular processes. It is known to cause mitochondrial swelling and disrupts the electron transport chain, leading to oxidative stress and potential cell damage . The compound’s carcinogenic properties are attributed to its ability to form DNA adducts, leading to mutations and cancer development.
Comparison with Similar Compounds
2-Fluoro-4-dimethylaminoazobenzene can be compared with other similar compounds such as:
- 3-Fluoro-4-dimethylaminoazobenzene
- 2,5,2’,5’-Tetrafluoro-4-dimethylaminoazobenzene
- 2’-Methoxy-4-dimethylaminoazobenzene
These compounds share similar structural features but differ in their substitution patterns, which can influence their chemical reactivity and biological activity. For instance, the presence of multiple fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets .
Properties
CAS No. |
321-25-5 |
|---|---|
Molecular Formula |
C14H14FN3 |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
2-fluoro-N,N-dimethyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C14H14FN3/c1-18(2)14-9-8-12(10-13(14)15)17-16-11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
KIBZHRFPPOCTSY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N=NC2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



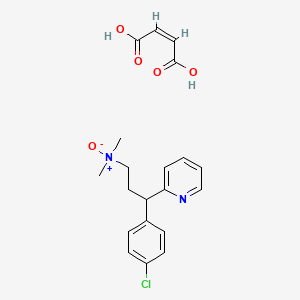
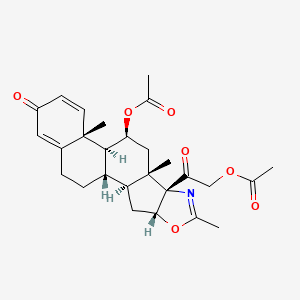
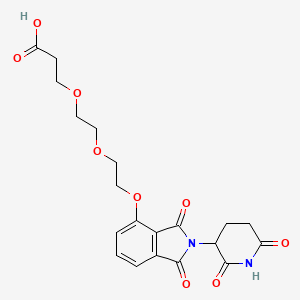




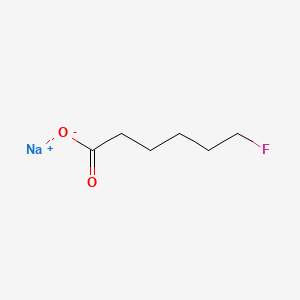
![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)

